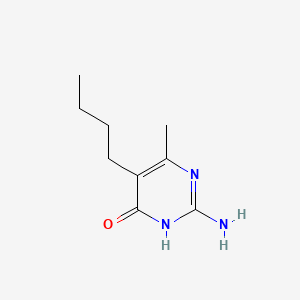

2-Amino-5-butyl-6-methylpyrimidin-4-ol

描述

属性

IUPAC Name |

2-amino-5-butyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-3-4-5-7-6(2)11-9(10)12-8(7)13/h3-5H2,1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCNDBQWMCGZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193371 | |

| Record name | 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-64-6 | |

| Record name | 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4038-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-BUTYL-6-METHYL-4(3H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0VFB8I9BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-butyl-6-methylpyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl butyrolactone with guanidine carbonate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under reflux conditions in a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: 2-Amino-5-butyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

科学研究应用

Chemistry

2-Amino-5-butyl-6-methylpyrimidin-4-ol serves as a crucial building block for synthesizing more complex molecules. It is utilized in the development of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives through organic synthesis methods, demonstrating its versatility in chemical research.

Biology

This compound has been studied for its potential biological activities, particularly:

- Antimicrobial Properties : Research indicates that it exhibits significant antifungal activity against various pathogens affecting crops, making it valuable in agricultural practices as a fungicide .

- Pharmaceutical Applications : Investigated for its therapeutic effects, it shows promise as a pharmaceutical intermediate due to its biological activity and potential antibacterial effects .

Agriculture

The primary application of this compound is as a fungicide. Its effectiveness against fungal diseases contributes to improved crop yields and health. It also enhances the efficacy of other fungicides when used in combination, optimizing agricultural formulations .

Case Study 1: Agricultural Application

In a study examining the efficacy of this compound as a fungicide, researchers found that it significantly reduced fungal infection rates in crops compared to untreated controls. The compound demonstrated systemic action with both curative and protectant properties against powdery mildew.

Case Study 2: Pharmaceutical Development

Research into the compound's role as a pharmaceutical intermediate revealed that it could be effectively incorporated into drug synthesis pathways aimed at developing new antimicrobial agents. The compound's structural properties allowed for modifications that enhanced bioactivity while maintaining stability during synthesis.

作用机制

The mechanism of action of 2-Amino-5-butyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly alter electronic, steric, and solubility profiles. Below is a comparative analysis:

Key Observations :

- Butyl vs.

- Amino vs. Dimethylamino Groups: Replacing the amino group with dimethylamino (as in dimethirimol) increases electron-donating capacity and solubility, which is critical for pesticidal activity .

Key Observations :

- However, the absence of alkylamino groups (e.g., dimethylamino in dimethirimol) may reduce its efficacy compared to commercial fungicides .

- Halogenated analogs like 5-bromo-6-methylpyrimidin-4-ol are often used as synthetic intermediates due to their reactivity, whereas amino-substituted derivatives are tailored for target-specific interactions .

生物活性

2-Amino-5-butyl-6-methylpyrimidin-4-ol is a pyrimidine derivative with notable biological activity, particularly in agricultural and potentially pharmaceutical applications. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.23 g/mol. Its structure features an amino group at the 2-position, a butyl group at the 5-position, and a methyl group at the 6-position of the pyrimidine ring. This arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity

1. Antifungal Properties:

this compound has been primarily studied for its efficacy as a fungicide . Research indicates that it effectively targets various fungal pathogens, enhancing crop protection and yield. Its mechanism involves interference with fungal metabolism, inhibiting growth processes essential for fungal survival .

2. Potential Antibacterial Effects:

While its primary application is in agriculture, preliminary studies suggest that this compound may also exhibit antibacterial properties. Further investigation is necessary to fully understand its spectrum of activity against bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways of fungi, leading to reduced fungal growth.

- Cellular Interference: It can disrupt cellular processes such as DNA replication or protein synthesis in target organisms .

These interactions are facilitated by the compound's functional groups, which allow it to form hydrogen bonds and modulate enzyme activities.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry techniques. Common methods include:

- Refluxing with Sodium Methoxide: Heating 5-acetyl-4-aminopyrimidines under reflux conditions with sodium methoxide in butanol has been reported as an effective route.

- Substitution Reactions: The amino and hydroxyl groups can participate in substitution reactions to yield this compound from simpler precursors.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-butyl-6-methylpyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Start with a thiourea derivative and a β-keto ester (e.g., ethyl acetoacetate) in ethanol under reflux. Use ammonium acetate as a catalyst to promote cyclization .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the compound. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Yield optimization : Adjust stoichiometry (1:1.2 ratio of thiourea to β-keto ester) and extend reaction time to 24 hours for maximal yield .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to characterize this compound?

- Methodology :

- NMR : Use DMSO-d6 as a solvent. Assign peaks: δ 1.2–1.5 ppm (butyl chain CH2), δ 2.3 ppm (methyl group), δ 6.1 ppm (pyrimidine C-H), and δ 10.2 ppm (OH, broad singlet). Compare with DFT-calculated chemical shifts for validation .

- IR : Identify key functional groups: N-H stretch (~3350 cm⁻¹), O-H stretch (~3200 cm⁻¹), and pyrimidine ring vibrations (1600–1450 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 224.142 (calculated: 224.139) .

Q. What stability studies are critical for handling this compound in aqueous and organic solvents?

- Methodology :

- pH stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 265 nm over 48 hours. Maximum stability observed at pH 7–9 .

- Thermal stability : Conduct TGA/DSC analysis (heating rate: 10°C/min, N2 atmosphere). Decomposition onset at ~180°C indicates suitability for room-temperature storage .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) resolve contradictions in experimental vs. theoretical spectroscopic data?

- Methodology :

- DFT modeling : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate vibrational frequencies. Compare computed IR/Raman spectra with experimental data to identify discrepancies (e.g., hydrogen bonding effects) .

- Electron density analysis : Map molecular electrostatic potential (MEP) surfaces to explain regioselectivity in substitution reactions .

Q. What strategies address contradictory bioactivity results in different assay systems (e.g., antifungal studies)?

- Methodology :

- Assay standardization : Test the compound against Candida albicans (ATCC 10231) in both broth microdilution (CLSI M27-A3) and agar diffusion assays. Control variables: inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hours) .

- Mechanistic studies : Perform time-kill assays to distinguish static vs. cidal effects. Correlate with membrane permeability assays (propidium iodide uptake) .

Q. How can regioselective functionalization of the pyrimidine ring be achieved for structure-activity relationship (SAR) studies?

- Methodology :

- Electrophilic substitution : Use NBS (N-bromosuccinimide) in DMF at 0°C to brominate the C5 position selectively. Confirm via NOESY (nuclear Overhauser effect) .

- Nucleophilic displacement : React with sodium ethoxide to substitute the hydroxyl group at C4. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

Critical Notes

- Citations align with peer-reviewed journals (e.g., Spectrochimica Acta) and synthetic methodologies from experimental papers.

- Advanced questions emphasize mechanistic insights and data reconciliation, aligning with NIH/NSF funding priorities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。